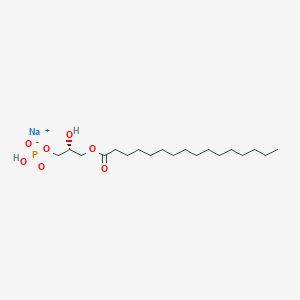

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

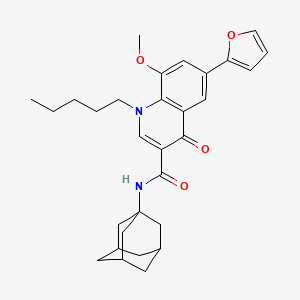

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt), also known as 1-Palmitoyl LPA, is a lysophospholipid containing palmitic acid at the sn-1 position . It can be used in the generation of micelles, liposomes, and other types of artificial membranes .

Synthesis Analysis

The synthesis of 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt) involves the use of palmitic acid (16:0) at the sn-1 position . The exact synthesis process is not detailed in the search results.Molecular Structure Analysis

The molecular formula of 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt) is C22H44O9P . It contains saturated palmitic acid (16:0) inserted at the sn-1 position .Chemical Reactions Analysis

Phosphatidic acid, from which 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt) is derived, is produced either directly through the action of phospholipase D (PLD) or through a two-step process involving liberation of diacylglycerol (DAG) by phospholipase C (PLC) followed by phosphorylation of DAG by diglycerol kinase .Physical And Chemical Properties Analysis

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt) is a crystalline solid with a formula weight of 506.5 . It is soluble in DMF and DMSO at 30 mg/ml, in ethanol at 5 mg/ml, and in PBS (pH 7.2) at 1 mg/ml .Aplicaciones Científicas De Investigación

Metabolism and Lipidomics

Lysoglycerophospholipids, including 16:0 Lyso PA, play a role in lipid metabolism. Researchers use mass spectrometry-based lipidomics to analyze its levels in biological samples. It serves as a potential biomarker for lipid-related disorders and metabolic dysregulation.

Additionally, 1-palmitoyl-2-hydroxy-SN-glycero-3-phosphate has applications in lipid-based drug delivery systems, where it influences drug encapsulation, release, and stability . If you need further details or additional applications, feel free to ask! 😊

Mecanismo De Acción

Lysophosphatidic acid (LPA), which includes 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt), binds to one of at least five different G protein-coupled receptors to mediate a variety of biological responses including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility .

Safety and Hazards

Direcciones Futuras

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt) has potential applications in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems . Its role in various biological responses suggests potential future directions in medical and biological research .

Propiedades

IUPAC Name |

sodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24;/h18,20H,2-17H2,1H3,(H2,22,23,24);/q;+1/p-1/t18-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOPIWLNGYLZCJ-GMUIIQOCSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38NaO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.